4-Chloro-6-methoxyindole

Toxicology Genetic Toxicology Carcinogenesis

Researchers studying nitrosamine-induced mutagenesis require a consistent, high-purity source of 4-chloro-6-methoxyindole. This compound, supplied at 95% purity, reliably generates the direct-acting mutagen 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime under simulated gastric conditions. • Serves as validated precursor for gastric carcinogenesis pathway studies. • Functions as high-potency positive control in Ames test and Sister Chromatid Exchange assays. • Unique 4-chloro-6-methoxy substitution ensures correct N-nitroso derivative stability. Bulk quantities available with global shipping from stock.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 93490-31-4
Cat. No. B043524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxyindole
CAS93490-31-4
Synonyms4-chloro-6-methoxyindole
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN2)C(=C1)Cl
InChIInChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
InChIKeyROZQWTXWGPFHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxyindole: Bioactivation and Synthetic Utility


4-Chloro-6-methoxyindole (CAS 93490-31-4) is a halogenated and methoxylated indole derivative with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol. It is commercially available as a research chemical and organic synthesis intermediate . The compound is distinguished by a stable alpha-hydroxy N-nitroso structure that forms upon nitrosation, a key feature defining its unique reactivity and bioactivation pathway [1]. It is a naturally occurring promutagen found in Vicia faba (fava beans) and has been studied for its ability to form a potent direct-acting mutagen under gastric-like conditions [2].

4-Chloro-6-methoxyindole: Why It Is Irreplaceable


Interchanging 4-Chloro-6-methoxyindole with simpler or differently substituted indoles (e.g., 6-methoxyindole, 4-chloroindole, or indole) is not scientifically valid due to compound-specific reactivity in key bioactivation pathways. The specific substitution pattern on the indole ring dictates the formation and stability of its N-nitroso derivatives. For instance, the dechlorination of 4-Chloro-6-methoxyindole yields 6-methoxyindole, a compound with a fundamentally different reactivity profile . The combination of the 4-chloro and 6-methoxy groups is essential for generating the potent mutagen 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime under nitrosative conditions [1]. Furthermore, the compound demonstrates unique induction of the cytochrome P450 system and DNA damage pathways, effects not universally shared across the indole class . This specificity dictates its selection for research in chemical carcinogenesis, toxicology, and for use as a distinctive building block in complex organic synthesis where its unique electronic and steric properties are required.

4-Chloro-6-methoxyindole: Quantitative Evidence


Genotoxicity vs. Indole-3-acetonitrile

Nitrosated 4-chloro-6-methoxyindole demonstrates a significantly higher potency for inducing Sister Chromatid Exchanges (SCEs) compared to nitrosated indole-3-acetonitrile. In a head-to-head in vitro study, both compounds were potent inducers of SCEs in Chinese hamster V79 cells, but nitrosated indole-3-acetonitrile required much higher concentrations to generate the same effect [1].

Toxicology Genetic Toxicology Carcinogenesis

6-Methoxy Group and Mutagenic Potency

The mutagenic potency of nitrosated 4-chloroindole derivatives in the Salmonella typhimurium TA100 strain is ranked, with 4-chloroindole exhibiting significantly greater activity than indole-3-carbinol, indole, and indole-3-acetonitrile [1]. The presence of the 6-methoxy group on 4-chloroindole is critical for forming the specific potent mutagen, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime, upon nitrosation [2].

Mutagenesis Ames Test Structure-Activity Relationship

Purity and Physical Form Specifications

Commercial offerings of 4-Chloro-6-methoxyindole (CAS 93490-31-4) typically specify a purity of ≥95% or 98%, with physical characterization data confirming a solid state at room temperature and a melting point range of 44-47°C [1]. These specifications are critical for ensuring reproducibility in downstream chemical reactions and biological assays.

Chemical Synthesis Procurement Quality Control

4-Chloro-6-methoxyindole: Research Applications


Carcinogenesis and Mutagenesis Studies

Use 4-Chloro-6-methoxyindole as a validated precursor to generate the potent direct-acting mutagen 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime via nitrosation [1]. This application is directly supported by studies in Salmonella typhimurium TA100 and Chinese hamster V79 cells, where it serves as a model compound for investigating nitrosamine formation and its genotoxic consequences [2]. Its unique reactivity makes it a specific tool for understanding gastric carcinogenesis pathways linked to dietary factors.

Positive Control for Genotoxicity Assays

Employ the nitrosated product of 4-Chloro-6-methoxyindole as a high-potency positive control in genotoxicity screening assays. Direct head-to-head comparisons have established it as a potent inducer of Sister Chromatid Exchanges (SCEs) and a direct-acting mutagen in the Ames test, surpassing the activity of other nitrosated indoles like indole-3-acetonitrile at comparable concentrations [1]. This provides a well-characterized benchmark for evaluating novel compounds and genetic toxicology methodologies.

Building Block for Organic Synthesis

Procure 4-Chloro-6-methoxyindole (CAS 93490-31-4) with a specified purity of ≥95% as a distinct synthetic intermediate [1]. The established synthetic route via hetero-Cope rearrangement confirms its utility in constructing more complex, halogenated indole frameworks [2]. This compound is specifically chosen when the synthetic pathway requires a 4-chloro-6-methoxy substitution pattern, which cannot be achieved by using unsubstituted indole or 6-methoxyindole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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